molecular formula C11H11NOS B1356552 (2-(m-Tolyl)thiazol-4-yl)methanol CAS No. 93476-40-5

(2-(m-Tolyl)thiazol-4-yl)methanol

Cat. No.: B1356552
CAS No.: 93476-40-5
M. Wt: 205.28 g/mol
InChI Key: HACUTVLREYDBQH-UHFFFAOYSA-N
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Description

(2-(m-Tolyl)thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features a thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position, along with a tolyl group (a benzene ring with a methyl substituent) at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally involves the condensation of α-haloketones with thioamides. For this compound, the specific steps might include:

    Starting Materials: m-Tolyl ketone, thioamide, and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(2-(m-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: (2-(m-Tolyl)thiazol-4-yl)carboxylic acid.

    Reduction: (2-(m-Tolyl)thiazolidin-4-yl)methanol.

    Substitution: 5-Bromo-(2-(m-Tolyl)thiazol-4-yl)methanol.

Scientific Research Applications

Synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol

The synthesis of thiazole derivatives, including this compound, typically involves multi-step reactions. One notable method includes the reaction of 2-aminothiazole with an appropriate aldehyde in the presence of a catalyst, leading to the formation of the desired thiazole structure. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds containing thiazole rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Effects

Thiazole derivatives are also recognized for their antimicrobial properties. They have been tested against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of thiazole compounds. These derivatives can inhibit inflammatory mediators and cytokines, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Activity Assessment
    In a study evaluating various thiazole derivatives, this compound was tested for its cytotoxic effects on breast cancer cells. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy
    A comprehensive screening against both Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
  • Inflammation Model
    In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism of action of (2-(m-Tolyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interact with cellular receptors and proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    (2-Phenylthiazol-4-yl)methanol: Similar structure with a phenyl group instead of a tolyl group.

    (2-(p-Tolyl)thiazol-4-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

(2-(m-Tolyl)thiazol-4-yl)methanol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-substitution pattern can lead to different steric and electronic effects compared to other isomers, potentially resulting in distinct properties and applications.

Biological Activity

(2-(m-Tolyl)thiazol-4-yl)methanol, a compound characterized by its thiazole ring and a tolyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, biological effects, and comparative studies with similar compounds.

The molecular formula of this compound is C10H11N2S, and it possesses a thiazole moiety that contributes to its biological reactivity. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For example, it may interact with thymidylate synthase and histone deacetylases, which are crucial for DNA synthesis and gene regulation respectively.
  • Cell Signaling Modulation : It influences cell signaling pathways, notably the NF-kB pathway, which is pivotal in inflammatory responses and immune system regulation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. Specifically, thiazole derivatives have shown efficacy against various pathogens, suggesting that this compound may possess similar capabilities .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study focusing on thiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, likely through the inhibition of cell cycle progression .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of apoptosis
Thiazole Derivative AHeLa (Cervical Cancer)15.0Cell cycle arrest
Thiazole Derivative BA549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

Thiazole compounds have been explored for their antimicrobial potential. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole ring significantly affect the biological activity of the compound. The introduction of electron-withdrawing groups at specific positions has been shown to enhance potency against various biological targets.

Properties

IUPAC Name

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACUTVLREYDBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586186
Record name [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93476-40-5
Record name [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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